4-Fluorophenol-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

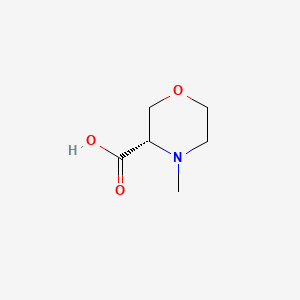

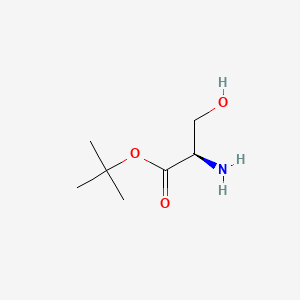

4-Fluorophenol-d5 is a deuterated derivative of 4-fluorophenol, with the molecular formula C6D5FO . It is commonly used as a stable isotope labeled internal standard in analytical chemistry and biochemistry applications . It is a colorless to light yellow liquid with a melting point of -25 °C and boiling point of 166-168 °C .

Synthesis Analysis

The synthesis of this compound can be achieved through several methods. One such method involves the Baeyer-Villiger reaction . Another method uses 4-fluorophenol as a raw material, with processes of etherification protection, Friedel-Crafts acylation, and demethylation providing the target compound under mild conditions .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a phenolic compound with a fluorine atom attached to the aromatic ring . The average mass is 112.102 Da and the monoisotopic mass is 112.032440 Da .

Chemical Reactions Analysis

This compound undergoes reactions typical of phenols, such as oxidation and esterification, and can also undergo substitution reactions at the fluorine position . Studies have also investigated the electrochemical hydrodefluorination of 4-fluorophenol .

Physical And Chemical Properties Analysis

This compound is a colorless to light yellow liquid with a melting point of -25 °C and boiling point of 166-168 °C . It is soluble in water, ethanol, and other organic solvents .

Applications De Recherche Scientifique

Synthesis of Radiopharmaceuticals

4-Fluorophenol is utilized as a versatile synthon in the synthesis of radiopharmaceuticals, particularly for introducing a 4-[18F]fluorophenoxy moiety into more complex molecules. Techniques involve nucleophilic labelling methods with [18F]fluoride, demonstrating the compound's significance in developing diagnostic tools in nuclear medicine (Ross et al., 2011). Further, bis(4-benzyloxyphenyl)iodonium salts have shown effectiveness as precursors for the no-carrier-added radiosynthesis of 4-[18F]fluorophenol, highlighting its crucial role in the preparation of radiopharmaceuticals for PET imaging (Helfer et al., 2013).

Environmental Bioremediation

Research on the bioremediation capabilities of marine microalgae toward fluorophenols, including 4-fluorophenol, reveals their potential in converting these compounds into less harmful substances. Specifically, the microalga Amphidinium crassum has been shown to glucosylate 4-fluorophenol to its corresponding β-D-glucoside, suggesting an eco-friendly approach to mitigating the environmental impact of such pollutants (Shimoda & Hamada, 2010).

Molecular Structure and Dynamics

The structure of 4-fluorophenol and its dynamics, particularly the barrier to internal rotation of the hydroxy group, have been explored through spectroscopy. Studies have provided insights into the molecule's quinoidal distortion upon electronic excitation, contributing to a deeper understanding of its chemical behavior and reactivity (Ratzer et al., 2003).

Mécanisme D'action

Target of Action

The primary target of 4-Fluorophenol-d5 is the cytochrome P450 enzyme , specifically the P450BM3-F87G variant . This enzyme plays a crucial role in the oxidative defluorination of this compound .

Mode of Action

This compound interacts with its target, the cytochrome P450 enzyme, through a process of oxidative defluorination . This process is followed by the reduction of the resulting benzoquinone to hydroquinone via the NADPH P450-reductase activity of the enzyme . The presence of long-chain fatty aldehydes can significantly stimulate this activity .

Biochemical Pathways

The metabolic pathway of this compound involves the catechol pathway . This pathway involves aromatic ring cleavage followed by defluorination . This compound is first catalyzed by phenol hydroxylase to produce fluorocatechol .

Result of Action

The result of the action of this compound is the defluorination of the compound, followed by the reduction of the resulting benzoquinone to hydroquinone . This process is catalyzed by the cytochrome P450 enzyme, specifically the P450BM3-F87G variant .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of long-chain fatty aldehydes can significantly stimulate the defluorination reaction . .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Fluorophenol-d5 involves the substitution of a deuterium atom for one of the hydrogen atoms in 4-Fluorophenol. This can be achieved through a series of reactions, starting with the synthesis of a deuterated benzene ring, followed by the introduction of a fluorine atom and subsequent substitution of a deuterium atom in place of a hydrogen atom.", "Starting Materials": [ "Deuterated benzene (C6D5H)", "Sodium fluoride (NaF)", "Hydrogen peroxide (H2O2)", "4-Fluorophenol (C6H5FOH)" ], "Reaction": [ "Step 1: Synthesis of deuterated benzene by reacting benzene with deuterium gas in the presence of a catalyst (e.g. Pt)", "Step 2: Introduction of a fluorine atom by reacting deuterated benzene with sodium fluoride in the presence of a catalyst (e.g. FeCl3)", "Step 3: Oxidation of 4-Fluorophenol to 4-Fluorocatechol using hydrogen peroxide in the presence of a catalyst (e.g. CuSO4)", "Step 4: Substitution of a deuterium atom for a hydrogen atom in 4-Fluorocatechol-d5 using deuterated sodium borohydride (NaBD4) or deuterated lithium aluminum hydride (LiAlD4) as a reducing agent" ] } | |

Numéro CAS |

1219804-93-9 |

Formule moléculaire |

C6H5FO |

Poids moléculaire |

117.134 |

Nom IUPAC |

1,2,4,5-tetradeuterio-3-deuteriooxy-6-fluorobenzene |

InChI |

InChI=1S/C6H5FO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D/hD |

Clé InChI |

RHMPLDJJXGPMEX-HXRFYODMSA-N |

SMILES |

C1=CC(=CC=C1O)F |

Synonymes |

4-Hydroxyphenyl Fluoride-d5; NSC 10295-d5; p-Fluorophenol-d5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B568985.png)

![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)